molecular formula C22H18O2 B14379173 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran CAS No. 88215-06-9

2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran

Cat. No.: B14379173
CAS No.: 88215-06-9
M. Wt: 314.4 g/mol
InChI Key: DTMLGZAGJDCUKO-UHFFFAOYSA-N
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Description

2-(2-(benzyloxy)phenyl)-4H-chromene is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzyloxy)phenyl)-4H-chromene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(benzyloxy)benzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromene ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-(2-(benzyloxy)phenyl)-4H-chromene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzyloxy)phenyl)-4H-chromene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromene ring can be reduced to form dihydrochromenes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-(benzyloxy)phenyl)-4H-chromene has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Investigated for its potential use in organic electronics and photonics.

    Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-(benzyloxy)phenyl)-4H-chromene involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)-4H-chromene: Similar structure but with a hydroxy group instead of a benzyloxy group.

    2-(2-methoxyphenyl)-4H-chromene: Contains a methoxy group instead of a benzyloxy group.

    2-(2-ethoxyphenyl)-4H-chromene: Features an ethoxy group instead of a benzyloxy group.

Uniqueness

2-(2-(benzyloxy)phenyl)-4H-chromene is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance lipophilicity, improve membrane permeability, and increase binding affinity to molecular targets, making it a valuable compound in various research fields.

Properties

CAS No.

88215-06-9

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(2-phenylmethoxyphenyl)-4H-chromene

InChI

InChI=1S/C22H18O2/c1-2-8-17(9-3-1)16-23-21-13-7-5-11-19(21)22-15-14-18-10-4-6-12-20(18)24-22/h1-13,15H,14,16H2

InChI Key

DTMLGZAGJDCUKO-UHFFFAOYSA-N

Canonical SMILES

C1C=C(OC2=CC=CC=C21)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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